REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:11]=[C:7]([C:8]([OH:10])=[O:9])[C:6]([OH:12])=[CH:5][CH:4]=1)=[O:2].[CH3:13][C:14]([CH3:16])=O>C(O)(C(F)(F)F)=O.C(OC(C(F)(F)F)=O)(C(F)(F)F)=O>[CH3:13][C:14]1([CH3:16])[O:12][C:6]2[CH:5]=[CH:4][C:3]([CH:1]=[O:2])=[CH:11][C:7]=2[C:8](=[O:10])[O:9]1
|
Name
|
|
Quantity
|
4.12 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC=C(C(C(=O)O)=C1)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)OC(=O)C(F)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
washed with a saturated aqueous solution of NaHCO3 and brine
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography on silicagel (EtOAc/c-Hex (80/20))
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OC(C2=C(O1)C=CC(=C2)C=O)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |